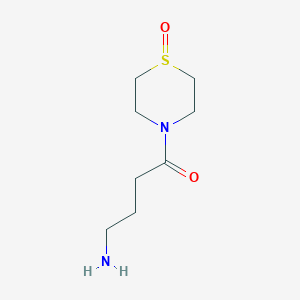
4-Amino-1-(1-oxidothiomorpholino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(1-oxidothiomorpholino)butan-1-one is a complex organic compound with a unique structure that includes an amino group, a butanone backbone, and a thiomorpholine ring with an oxidized sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: The initial step involves the formation of the butanone backbone through a series of reactions such as aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Oxidation of the Sulfur Atom: The final step involves the oxidation of the sulfur atom in the thiomorpholine ring to form the oxidothiomorpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-1-(1-oxidothiomorpholino)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can target the carbonyl group in the butanone backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-Amino-1-(1-oxidothiomorpholino)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxidothiomorpholine moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and modulation of metabolic processes.
類似化合物との比較
Similar Compounds
4-Amino-1-butanol: A simpler analog with a similar backbone but lacking the thiomorpholine ring.
Thiomorpholine: A related compound with a similar ring structure but without the butanone backbone.
1-(1-Oxidothiomorpholino)butan-1-one: A compound with a similar structure but without the amino group.
Uniqueness
4-Amino-1-(1-oxidothiomorpholino)butan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxidized sulfur atom in the thiomorpholine ring is particularly noteworthy, as it can influence the compound’s electronic properties and interactions with other molecules.
特性
分子式 |
C8H16N2O2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
4-amino-1-(1-oxo-1,4-thiazinan-4-yl)butan-1-one |
InChI |
InChI=1S/C8H16N2O2S/c9-3-1-2-8(11)10-4-6-13(12)7-5-10/h1-7,9H2 |
InChIキー |
VNFSYCSWLQTRPC-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)CCN1C(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


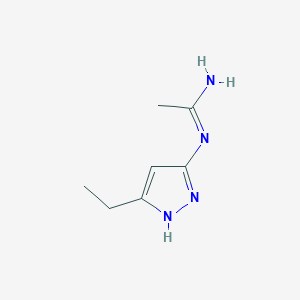
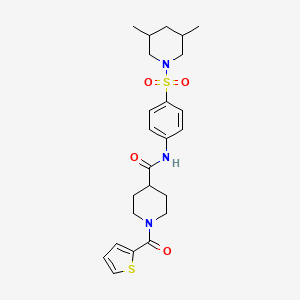
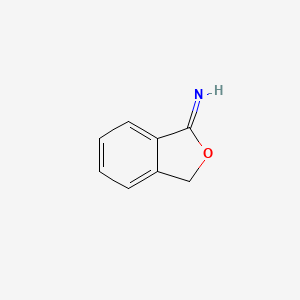
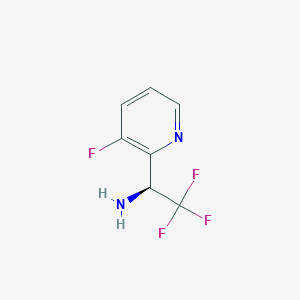
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)

![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
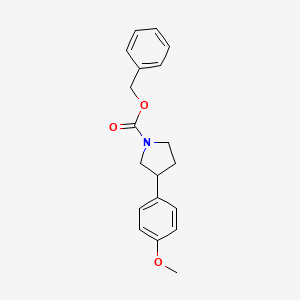
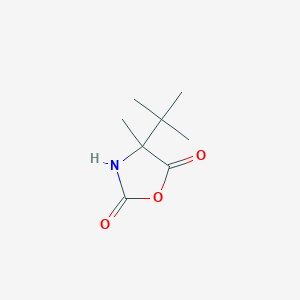
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

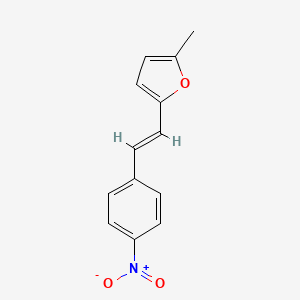
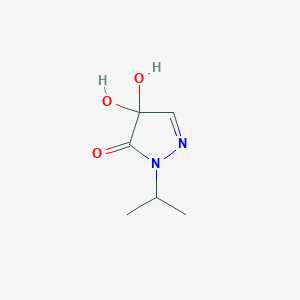
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
